(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyrrolopyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid typically involves the formation of the pyrrolopyridine core followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine structure. Subsequent borylation reactions, often using boron reagents such as bis(pinacolato)diboron, introduce the boronic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, is a key step in the industrial synthesis of boronic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with aryl halides results in the formation of biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
(7-Oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)(phenyl)acetic acid: This compound shares a similar pyrrolopyridine core but differs in the functional groups attached.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities.
Uniqueness
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it a valuable intermediate for cross-coupling reactions. Its structure allows for versatile applications in different fields, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H7BN2O3 |
---|---|
Molecular Weight |
177.96 g/mol |
IUPAC Name |
(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-7-6-4(2-10-7)1-5(3-9-6)8(12)13/h1,3,12-13H,2H2,(H,10,11) |
InChI Key |
DIYAVMXLDMJTOX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=O)NC2)N=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.